N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, involves flexible approaches to establishing substituted pyrimidines. A method described involves reacting 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, indicating the potential for synthesizing complex pyrimidine derivatives through manageable reactions (Verron et al., 2007).
Molecular Structure Analysis
The study of molecular structures, such as the one involving 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, reveals the significance of electronic polarization within the pyrimidine components. This suggests that similar compounds might exhibit planar heterocyclic structures with specific intramolecular hydrogen bonding patterns, providing insight into the molecular configuration of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide (Orozco et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives, such as the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium compounds, demonstrate the compound's reactivity and the ability to introduce functional diversity through palladium-catalyzed cross-coupling reactions. This highlights the chemical versatility and reactivity of morpholine and pyrimidine-based compounds (Martínez et al., 2012).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide are scarce, insights can be drawn from related research on molecular geometry and hydrogen bonding patterns in morpholine and pyrimidine derivatives. For instance, studies on hydrogen-bonded structures in similar compounds underscore the importance of N-H...O interactions in defining the crystal packing and physical stability of these molecules (Orozco et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(2-oxoazepan-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c24-17(5-7-23-6-3-1-2-4-18(23)25)19-13-15-12-16(21-14-20-15)22-8-10-26-11-9-22/h12,14H,1-11,13H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPNIFSAZDOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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